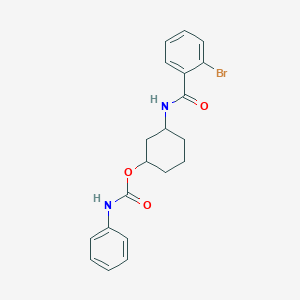

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

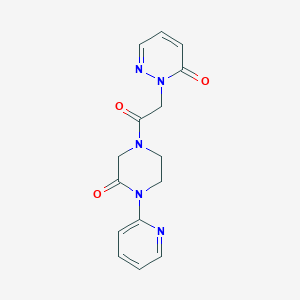

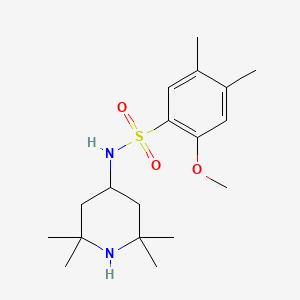

The compound “3-(2-Bromobenzamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It consists of a cyclohexyl ring, a phenylcarbamate group, and a 2-bromobenzamido group . The cyclohexyl ring is a six-membered carbon ring, which is a common structure in many organic compounds . The phenylcarbamate group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a carbamate group (an organic compound derived from carbamic acid). The 2-bromobenzamido group consists of a benzamide group (an amide derived from benzoic acid) with a bromine atom attached to the second carbon of the benzene ring .

Wissenschaftliche Forschungsanwendungen

Prodrug Applications for Protecting Phenols

Research conducted by Thomsen and Bundgaard (1993) explored a series of phenyl carbamate esters derived from N-substituted 2-aminobenzamides, aiming to protect phenolic drugs against first-pass metabolism through peroral administration. Their study revealed that by selecting appropriate substituents, it is possible to control the release of the parent phenolic drug in physiological conditions, suggesting potential applications in drug delivery systems (K. Thomsen, H. Bundgaard, 1993).

Synthesis of Selenium-Containing Heterocycles

Zhou, Linden, and Heimgartner (2000) demonstrated the synthesis of selenium-containing heterocycles from N-phenylbenzamides, leading to the creation of novel selenourea derivatives and 1,3-selenazoles. This research highlights the versatility of N-phenylbenzamides in synthesizing complex organic compounds with potential biological activities (Yuehui Zhou, A. Linden, H. Heimgartner, 2000).

Advancements in Bromovinyl Aldehyde Chemistry

Ghosh and Ray (2017) reviewed the advancements in the chemistry of bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, under palladium-catalyzed conditions. Their review emphasizes the importance of these compounds in synthesizing biologically and materially significant molecules (Munmun Ghosh, J. Ray, 2017).

Direct Amination of Haloarenes

Zhao, Fu, and Qiao (2010) developed a copper-catalyzed direct amination method for ortho-functionalized haloarenes using sodium azide, providing an efficient approach to synthesizing aromatic amines. This method showcases the potential of haloarene derivatives in constructing nitrogen-containing organic compounds (Haibo Zhao, H. Fu, R. Qiao, 2010).

Efficient Synthesis of Quinazolin-4(3H)-ones

Davoodnia et al. (2010) introduced an efficient synthesis method for 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst. This research contributes to the field of heterocyclic chemistry, offering a solvent-free approach to synthesizing quinazolinones, which are important in pharmaceutical chemistry (A. Davoodnia, S. Allameh, A. Fakhari, N. Tavakoli-Hoseini, 2010).

Eigenschaften

IUPAC Name |

[3-[(2-bromobenzoyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVVDUXXCAPFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2474364.png)

![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)

![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)

![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)